molecular formula C8H4BrClN2 B3227323 4-Bromo-5-chloroquinazoline CAS No. 1260877-11-9

4-Bromo-5-chloroquinazoline

Cat. No. B3227323
CAS RN: 1260877-11-9
M. Wt: 243.49 g/mol
InChI Key: LSKWQLSNXXLKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloroquinazoline is a chemical compound with the empirical formula C8H4BrClN2 . It is a solid substance and is considered a useful synthetic intermediate .


Molecular Structure Analysis

The molecular weight of this compound is 243.49 . The SMILES string representation is ClC1=C2C(Br)=CC=CC2=NC=N1 .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, 4-chloroquinazolines can undergo N-arylation to produce 4-anilinoquinazolines . Additionally, halogenated quinazolinones can undergo metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 243.49 .

Safety and Hazards

4-Bromo-5-chloroquinazoline is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as non-combustible . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Quinazoline derivatives, including 4-Bromo-5-chloroquinazoline, are potential antitumor agents and are being investigated for their potential in cancer treatment . Furthermore, the development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

4-bromo-5-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKWQLSNXXLKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857571
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260877-11-9
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-chloroquinazoline
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.